Cas no 2228710-05-0 (4-(3-cyclopentylpropyl)-4-methoxypiperidine)

4-(3-cyclopentylpropyl)-4-methoxypiperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-cyclopentylpropyl)-4-methoxypiperidine
- EN300-1825355
- 2228710-05-0
-
- Inchi: 1S/C14H27NO/c1-16-14(9-11-15-12-10-14)8-4-7-13-5-2-3-6-13/h13,15H,2-12H2,1H3
- InChI Key: OKVWCXVGVSLZSB-UHFFFAOYSA-N
- SMILES: O(C)C1(CCNCC1)CCCC1CCCC1
Computed Properties
- Exact Mass: 225.209264485g/mol
- Monoisotopic Mass: 225.209264485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 21.3Ų
4-(3-cyclopentylpropyl)-4-methoxypiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1825355-10.0g |
4-(3-cyclopentylpropyl)-4-methoxypiperidine |
2228710-05-0 | 10g |
$4360.0 | 2023-06-01 | ||
Enamine | EN300-1825355-1.0g |
4-(3-cyclopentylpropyl)-4-methoxypiperidine |
2228710-05-0 | 1g |
$1014.0 | 2023-06-01 | ||
Enamine | EN300-1825355-0.05g |
4-(3-cyclopentylpropyl)-4-methoxypiperidine |
2228710-05-0 | 0.05g |
$851.0 | 2023-09-19 | ||
Enamine | EN300-1825355-0.25g |
4-(3-cyclopentylpropyl)-4-methoxypiperidine |
2228710-05-0 | 0.25g |
$933.0 | 2023-09-19 | ||
Enamine | EN300-1825355-0.1g |
4-(3-cyclopentylpropyl)-4-methoxypiperidine |
2228710-05-0 | 0.1g |
$892.0 | 2023-09-19 | ||
Enamine | EN300-1825355-5.0g |
4-(3-cyclopentylpropyl)-4-methoxypiperidine |
2228710-05-0 | 5g |
$2940.0 | 2023-06-01 | ||
Enamine | EN300-1825355-2.5g |
4-(3-cyclopentylpropyl)-4-methoxypiperidine |
2228710-05-0 | 2.5g |
$1988.0 | 2023-09-19 | ||
Enamine | EN300-1825355-0.5g |
4-(3-cyclopentylpropyl)-4-methoxypiperidine |
2228710-05-0 | 0.5g |
$974.0 | 2023-09-19 | ||
Enamine | EN300-1825355-1g |
4-(3-cyclopentylpropyl)-4-methoxypiperidine |
2228710-05-0 | 1g |
$1014.0 | 2023-09-19 | ||
Enamine | EN300-1825355-5g |
4-(3-cyclopentylpropyl)-4-methoxypiperidine |
2228710-05-0 | 5g |
$2940.0 | 2023-09-19 |
4-(3-cyclopentylpropyl)-4-methoxypiperidine Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
Additional information on 4-(3-cyclopentylpropyl)-4-methoxypiperidine
Comprehensive Overview of 4-(3-cyclopentylpropyl)-4-methoxypiperidine (CAS No. 2228710-05-0)
4-(3-cyclopentylpropyl)-4-methoxypiperidine (CAS No. 2228710-05-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This piperidine derivative features a cyclopentylpropyl side chain and a methoxy group, which contribute to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for synthesizing novel bioactive molecules, especially in the context of central nervous system (CNS) drug development.
The compound's molecular structure, characterized by its piperidine core and alkoxy substituents, makes it a valuable candidate for studying receptor modulation and enzyme inhibition. Recent trends in AI-driven drug discovery have highlighted the importance of such structurally diverse compounds, as they can be optimized using machine learning algorithms to enhance binding affinity and selectivity. This aligns with the growing demand for precision medicine and targeted therapies, which dominate current healthcare discussions.
From a synthetic chemistry perspective, 4-(3-cyclopentylpropyl)-4-methoxypiperidine serves as a versatile intermediate. Its lipophilic nature and hydrogen-bond acceptor capacity make it suitable for designing compounds with improved blood-brain barrier (BBB) penetration—a critical factor in neurotherapeutic development. Laboratories focusing on neurodegenerative disease research, such as Alzheimer's and Parkinson's, often explore derivatives of this compound to address protein misfolding and oxidative stress pathways.
In addition to pharmaceutical applications, this compound has potential uses in catalysis and material science. Its steric hindrance and electron-donating effects can influence reaction kinetics in asymmetric synthesis, a topic frequently searched by chemists exploring green chemistry alternatives. Furthermore, its stability under various pH conditions makes it relevant for controlled-release formulations, a hot topic in drug delivery systems.
Quality control and characterization of 4-(3-cyclopentylpropyl)-4-methoxypiperidine typically involve advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure compliance with stringent Good Manufacturing Practice (GMP) standards, a recurring concern among pharmaceutical manufacturers. The compound's CAS registry number (2228710-05-0) is essential for unambiguous identification in global chemical databases, addressing frequent queries about compound authenticity and regulatory compliance.
As the scientific community increasingly prioritizes sustainable synthesis, researchers are investigating eco-friendly routes to produce 4-(3-cyclopentylpropyl)-4-methoxypiperidine. Topics like microwave-assisted synthesis and biocatalysis—often trending in academic searches—are being explored to reduce energy consumption and waste generation. This aligns with broader industry goals of achieving carbon-neutral chemical production.
In summary, 4-(3-cyclopentylpropyl)-4-methoxypiperidine represents a multifaceted compound with applications spanning medicinal chemistry, catalysis, and advanced materials. Its structural features and adaptability to modern computational chemistry tools position it as a compound of enduring relevance in both academic and industrial settings. Ongoing research continues to uncover new dimensions of its utility, particularly in addressing contemporary challenges like drug resistance and sustainable manufacturing.
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